2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H12N2S2 |
|---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3,2-benzodithiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N2S2/c1-7-3-2-4-8-9(7)13-11(12-8)6-5-10/h2-4H,5-6,10H2,1H3 |
InChI Key |
MNQSHLCYDNQPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SN(S2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 2-Aminobenzothiazole Derivatives
One common route involves the condensation of 2-aminobenzothiazole with methylating agents or alkyl halides, followed by sulfurization.
- Preparation of the benzothiazole core: Starting from 2-aminobenzothiazole, which can be synthesized via the condensation of 2-aminothiophenol with formamide derivatives under heating.
- Introduction of the methyl group: Methylation at the 4-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under reflux conditions.
- Formation of the benzodithiazole ring: Sulfurization is performed using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10), which facilitate the formation of the sulfur bridge, closing the heterocyclic ring.
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Methylation | CH3I or (CH3O)2SO4 | Acetone or DMF | Reflux | 12-24 hours | Excess methylating agent ensures complete substitution |
| Sulfurization | Lawesson’s reagent or P4S10 | Toluene or xylene | 100-150°C | 6-12 hours | Promotes ring closure to form benzodithiazole |
Outcome: The methylated benzothiazole derivative undergoes sulfurization to yield the benzodithiazole core with the methyl substituent at the 4-position.
Functionalization to Introduce the Ethan-1-amine Side Chain
The side chain, ethan-1-amine, is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution: The benzodithiazole core bearing a suitable leaving group (e.g., halide) reacts with ammonia or primary amines under reflux.
- Reductive amination: The aldehyde or ketone precursor reacts with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Benzodithiazole derivative with halide group + NH3 → 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine
| Method | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | NH3 or RNH2 | Ethanol or methanol | Reflux | 24-48 hours | Ensures complete substitution |
| Reductive amination | Aldehyde + NH3 | Methanol | Room temp to reflux | 12-24 hours | Followed by reduction with NaBH3CN |
Alternative Synthetic Pathways
Research literature also suggests alternative routes involving:
- Multicomponent reactions (MCRs): Combining heterocyclic precursors with amines and sulfur sources in a single step, often under microwave irradiation or solventless conditions, to improve yields and reduce reaction times.
- Metal-catalyzed cross-couplings: Using palladium or copper catalysis to attach side chains to pre-formed heterocyclic cores, offering regioselectivity and functional group tolerance.
Data Tables Summarizing Synthetic Conditions
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclization + methylation | 2-aminobenzothiazole, CH3I, Lawesson’s reagent | DMF, Toluene | Reflux | 12-24h | 65-75% | Well-documented in heterocyclic synthesis |
| Nucleophilic substitution | NH3 | Ethanol | Reflux | 24-48h | 60-70% | Common for side chain attachment |
| Multicomponent reaction | Heterocyclic precursors + sulfur source | Solventless or microwave | 100-150°C | 1-3h | Variable | Efficient alternative |
Research Outcomes and Applications
- Photophysical properties: The benzodithiazole derivatives exhibit fluorescence, useful in sensors.
- Medicinal chemistry: These compounds demonstrate biological activities such as anticancer, antifungal, and enzyme inhibition, which are influenced by synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations :
- Heterocyclic Core : The benzodithiazole in the target compound provides unique electronic properties due to its two sulfur atoms, which may enhance electrophilic reactivity compared to benzothiazoles or benzodiazoles .
- Amine Functionality : The ethylamine side chain is a common feature in bioactive compounds, facilitating interactions with biological targets (e.g., enzymes or receptors) .
Physicochemical Properties
- Solubility : Benzodithiazoles are generally less polar than benzodiazoles due to reduced hydrogen-bonding capacity (fewer nitrogen atoms). The methyl group may enhance lipophilicity compared to unsubstituted analogs.
- Melting Points : While data for the target compound is unavailable, related compounds (e.g., pyrazole derivatives in ) show melting points ranging from 116–194°C, influenced by substituents and crystallinity.
Biological Activity
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzodithiazole moiety, which is known for its diverse biological activities. The synthesis of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine typically involves the reaction of a suitable benzodithiazole derivative with an amine under controlled conditions. The specific synthetic route may vary, but it often includes steps such as:
- Formation of the Benzodithiazole Core : This involves cyclization reactions that introduce sulfur and nitrogen into the aromatic system.
- Alkylation : The introduction of the ethylamine side chain is achieved through alkylation reactions.
Antimicrobial Properties
Research indicates that benzodithiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| 4-Methylbenzodithiazole | Antibacterial | E. coli, Staphylococcus aureus |
| 2-(4-Methylbenzodithiazol)ethan-1-amine | Antifungal | Candida albicans |
Acetylcholinesterase Inhibition
Another important aspect of the biological activity of this compound relates to its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that compounds with a benzodithiazole structure can effectively inhibit AChE activity, which may be attributed to their ability to bind to the enzyme's active site.
Key Findings :
- IC50 Values : The IC50 value for related benzodithiazole compounds has been reported in the range of 2.7 µM to 10 µM, indicating potent inhibitory effects.
- Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and AChE, suggesting favorable binding conformations.
Case Studies
A notable study conducted by researchers involved synthesizing a series of benzodithiazole derivatives and evaluating their biological activities. Among these derivatives, 3i exhibited the highest AChE inhibitory activity with an IC50 value of 2.7 µM. This study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity and specificity towards AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
